molecular formula C11H7BrF3NO2 B1415741 Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate CAS No. 1806850-30-5

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate

Cat. No. B1415741
M. Wt: 322.08 g/mol
InChI Key: QNEMEEWWGNXFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate is 1S/C10H8BrF3O2/c1-2-16-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate has a molecular weight of 297.07 . It is a liquid at room temperature .

Safety And Hazards

The safety information for Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Future Directions

Trifluoromethylpyridines and its derivatives, including Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate, are expected to have many novel applications discovered in the future . They are currently used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)6-3-7(5-16)9(12)8(4-6)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEMEEWWGNXFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-3-cyano-5-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.